Unii-C83X2N3S59

Description

Structure

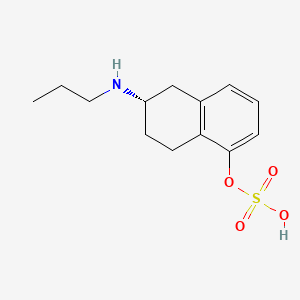

2D Structure

3D Structure

Properties

IUPAC Name |

[(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)18-19(15,16)17/h3-5,11,14H,2,6-9H2,1H3,(H,15,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGLIJAWVYRZNF-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)C=CC=C2OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701130700 |

Source

|

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154714-31-5 |

Source

|

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154714-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desthienylethyl rotigotine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154714315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTHIENYLETHYL ROTIGOTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C83X2N3S59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Unii C83x2n3s59

Retrosynthetic Analysis and Novel Synthetic Routes to Unii-C83X2N3S59

The synthesis of Dasabuvir is a testament to the power of convergent synthesis, where complex fragments of the molecule are prepared separately and then joined. The retrosynthetic analysis of Dasabuvir identifies two primary bond disconnections that break the molecule down into three key building blocks. The core strategy involves a highly convergent approach by coupling a uracil-substituted halogenated arene with a suitable naphthyl nucleophile.

The key disconnections are:

Sulfonamide Bond: A late-stage palladium-catalyzed sulfonamidation reaction is a pivotal step, connecting the naphthylamine moiety to the methanesulfonyl group.

Aryl-Aryl Bond: The bond between the phenyl and naphthalene (B1677914) rings is formed via a metal-catalyzed cross-coupling reaction.

N-Aryl Bond: The bond between the uracil (B121893) ring and the phenyl ring is formed through a copper-catalyzed N-arylation.

The development of the manufacturing process for Dasabuvir led to the discovery of two novel and highly efficient metal-catalyzed coupling reactions. The first is a copper-catalyzed coupling of uracil with an aryl iodide, which is facilitated by the use of picolinamide (B142947) as a ligand. The second is a palladium-catalyzed sulfonamidation of an aryl nonaflate, which is promoted by electron-rich palladium complexes, including the specially developed phosphine (B1218219) ligand, VincePhos. These innovations enabled a more efficient and convergent synthesis, which also significantly reduced the levels of mutagenic impurities. The manufacturing process involves six main chemical synthesis steps followed by the formation of the salt.

Table 1: Key Coupling Reactions in Dasabuvir Synthesis

| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| N-Arylation | Copper-catalyzed with picolinamide ligand | Uracil and Aryl Iodide | Novel method for forming the N-aryl bond with the uracil moiety. | , |

| Sulfonamidation | Palladium-catalyzed with VincePhos ligand | Aryl Nonaflate and Sulfonamide | Enables late-stage formation of the sulfonamide bond, reducing impurities. | , |

Enantioselective and Stereoselective Synthesis of this compound Analogues

Dasabuvir itself is an achiral molecule and does not possess any stereoisomers. Therefore, enantioselective or stereoselective synthesis is not required for the parent compound. However, the development of analogues of Dasabuvir could involve the introduction of chiral centers to explore new binding interactions or improve pharmacokinetic properties.

While the literature does not provide specific examples of the enantioselective synthesis of Dasabuvir analogues, general strategies for the asymmetric synthesis of related antiviral compounds can be considered. For instance, the synthesis of other antiviral agents, such as those containing pyrrolidine (B122466) rings, often relies on stereoselective methods starting from chiral precursors like proline or using asymmetric catalysis. Analogues of Dasabuvir could potentially be designed to include chiral side chains on the naphthalene or phenyl rings, or by modifying the tert-butyl group. The synthesis of such analogues would necessitate the use of asymmetric synthesis techniques, such as chiral catalysts or auxiliaries, to control the stereochemistry of the newly introduced chiral centers. For example, the asymmetric synthesis of dihydronaphthalene analogues has been reported through the use of chiral catalysts, a strategy that could be adapted for certain Dasabuvir derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve process efficiency. While specific studies detailing a comprehensive green chemistry assessment of the entire Dasabuvir synthesis are not extensively published, aspects of the developed manufacturing process align with green chemistry principles.

The use of catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, reducing waste. The development of highly efficient copper and palladium-catalyzed reactions for the synthesis of Dasabuvir is a prime example of this. These catalytic cycles minimize the need for stoichiometric reagents, which are often a major source of waste.

Directed Chemical Modification and Derivatization Strategies for this compound

Design Principles for this compound Derivatives

The design of derivatives of Dasabuvir is primarily guided by the goal of improving its therapeutic profile, such as enhancing potency, overcoming resistance, or modifying its pharmacokinetic properties. Chemoinformatic studies have been employed to design and profile derivatives of Dasabuvir. These in silico approaches use evolutionary algorithms to generate a large number of virtual derivatives and then screen them for properties like mutagenicity, tumorigenicity, and irritancy before selecting promising candidates for further study.

One of the key design principles involves the modification of the methanesulfonamide (B31651) moiety. For example, replacing the methyl group with a hydroxyl group and the -NH- group with a -CH2- or -CH2CH2- group has been explored to improve the safety and toxicity profile of the molecule. These modifications aim to reduce potential hepatotoxicity associated with the methanesulfonamide or sulfamic acid moieties. Such derivatizations are crucial for developing next-generation inhibitors with improved therapeutic windows.

Synthetic Access to Bioconjugates and Probes of this compound

The synthesis of bioconjugates and probes of Dasabuvir is essential for studying its mechanism of action, cellular distribution, and for developing targeted delivery systems. However, there is limited specific information in the published literature on the synthetic routes to Dasabuvir bioconjugates or probes.

General strategies for creating such molecules would involve the introduction of a reactive handle onto the Dasabuvir scaffold that can be used for conjugation via bioorthogonal chemistry, such as click chemistry. Potential sites for modification on the Dasabuvir molecule could include the naphthalene ring or the tert-butyl group, where a linker with a terminal azide, alkyne, or other reactive group could be attached. This would allow for the subsequent attachment of fluorescent dyes, affinity tags like biotin, or larger biomolecules such as proteins or antibodies.

For instance, the synthesis of fluorescent probes often involves coupling the target molecule to a fluorescent entity like a coumarin (B35378) or a rhodamine. While no direct synthesis of a fluorescent Dasabuvir probe is reported, methods for synthesizing fluorescent coumarin derivatives via cross-coupling reactions could potentially be adapted. Similarly, the use of fluorescently labeled probes is mentioned in the context of detecting HCV genotypes, indicating the utility of such tools in related research.

Mechanistic Investigations of Unii C83x2n3s59 at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Dynamics of Unii-C83X2N3S59

There is a lack of specific data from in vitro or in vivo studies detailing the molecular targets and binding dynamics of this compound. Research has primarily focused on the parent compound, Rotigotine, which exhibits a distinct binding profile to various dopamine (B1211576) receptor subtypes (D1-D5), with a high affinity for the D3 receptor, and also interacts with certain serotonin (B10506) and adrenergic receptors. drugbank.commims.com.au Although some reports suggest that several metabolites of Rotigotine may share some pharmacological activity at dopamine receptors, specific binding affinities and kinetic data for this compound are not available. mims.com.au It has been noted that while three phase 1 metabolites of Rotigotine demonstrated pharmacological activity, their concentrations in plasma were considered too low to be of clinical significance. nih.gov

Cellular Pathway Modulation by this compound

Consistent with its classification as a biologically inactive metabolite, there is no direct evidence to suggest that this compound significantly modulates cellular pathways. The downstream effects of Rotigotine are linked to its agonistic activity at dopamine receptors, which in turn influences various signaling cascades. However, it is presumed that due to its likely low affinity for these receptors and its conjugated structure, this compound does not induce comparable cellular responses.

Signaling Cascade Alterations Induced by this compound

No studies have been identified that specifically investigate or report any alterations in signaling cascades induced by this compound. The signaling pathways modulated by Rotigotine, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and phosphoinositide 3-kinase (PI3K)/Akt, are a consequence of its direct receptor engagement. nih.gov The biological inactivity of its major metabolites implies a lack of significant interaction with these pathways.

Gene Expression and Proteomic Changes Influenced by this compound

Comprehensive transcriptomic or proteomic studies to characterize changes in gene expression or protein profiles in response to exposure to this compound have not been reported in the scientific literature. Such investigations are typically prioritized for pharmacologically active compounds to elucidate their mechanisms of action and potential off-target effects.

Enzymatic Interactions and Reaction Mechanisms of this compound

This compound is a product of enzymatic reactions. The formation of its precursor, N-desthienylethyl-rotigotine, is catalyzed by various cytochrome P450 (CYP) isoenzymes. tga.gov.au Subsequently, the sulfation of this metabolite to form this compound is carried out by sulfotransferase enzymes. In vitro studies on Rotigotine and its metabolites have suggested no significant risk of inhibition of major CYP isoenzymes at clinically relevant concentrations. fda.gov However, specific studies detailing the interaction of this compound with other enzymes or its own reaction mechanisms are not available.

Redox Chemistry and Oxidative Stress Modulation by this compound

There is no available research on the redox chemistry or the potential for this compound to modulate oxidative stress. Studies on the parent compound, Rotigotine, have explored its neuroprotective effects, which may involve the mitigation of oxidative stress. nih.gov However, these properties are attributed to the active parent molecule, and there is no information to suggest that the metabolite this compound possesses similar capabilities.

In Vitro and Ex Vivo Biological System Studies of Unii C83x2n3s59

Cell Culture Models for Investigating Belinostat (B1667918) Activity

Cell culture models have been instrumental in characterizing the anti-cancer effects of Belinostat. Studies have utilized a variety of cancer cell lines to determine its efficacy and molecular impact. For instance, Belinostat has demonstrated activity against thyroid cancer cell lines, irrespective of their mutational composition. nih.gov In lung squamous cell carcinoma (SCC) cells, Belinostat has been shown to induce apoptosis. nih.gov Furthermore, research on pancreatic ductal adenocarcinoma (PDAC) cells has revealed that Belinostat can inhibit growth and induce apoptosis. nih.gov The compound has also been evaluated in glioblastoma, colon cancer, and T- and B-cell lymphoma cell lines. nih.govnih.govnih.gov

The dose-dependent effects of Belinostat have been extensively documented across various cancer cell lines. In pancreatic cancer cell lines such as T3M4, AsPC-1, and Panc-1, treatment with Belinostat resulted in a significant, dose-dependent induction of tumor cell apoptosis. nih.gov Similarly, in lung SCC cells, increasing doses of Belinostat led to the induction of apoptosis. nih.gov Studies on T- and B-cell lymphoma cell lines determined the half-maximal inhibitory concentration (IC50) after 72 hours of exposure, with values ranging from 72 to 233 nM. frontiersin.orgnih.gov In colon cancer cell lines, Belinostat significantly inhibited cell growth in the low micromolar range (IC50 0.26 – 2 μM) after 72 hours. nih.gov The IC50 values for Belinostat in various lymphoma cell lines have also been reported to be in the range of 100 nM to 200 nM. ashpublications.org

| Cell Line Type | IC50 Concentration | Exposure Time | Reference |

|---|---|---|---|

| T- and B-cell Lymphoma | 72 - 233 nM | 72 hours | frontiersin.orgnih.gov |

| Colon Cancer | 0.26 - 2 µM | 72 hours | nih.gov |

| Lymphoma | 100 - 200 nM | 72 hours | ashpublications.org |

| HuT-78 (PTCL) | 1.73 - 1.95 µg/mL | Not Specified | nih.gov |

The biological effects of Belinostat in vitro have been shown to be time-dependent. In studies involving lung SCC cell lines Calu-1 and H520, kinetic analyses of a 1 μM Belinostat treatment over 72 hours revealed progressive changes. nih.gov These included the induction of acetylated histone H3 and the downregulation of the MAPK pathway. nih.gov In T-cell lymphoma cells, a time-dependent increase in the cleavage of caspase 9, an indicator of the intrinsic apoptotic pathway, was observed. frontiersin.orgnih.gov

Organotypic Co-Culture and Tissue Slice Models for Belinostat Research

To better mimic the in vivo environment, researchers have employed organotypic co-culture and tissue slice models. These 3D models preserve the tissue architecture and the tumor microenvironment, offering a more physiologically relevant platform for studying drug effects. kuleuven.bekuleuven.beijbs.comresearchgate.net Organotypic co-cultures have been developed for head and neck squamous cell carcinoma (HNSCC) to support cancer cell survival and proliferation within their original microenvironment. nih.govnih.gov While direct studies using Belinostat in these specific HNSCC models were not detailed in the provided results, these systems are designed to investigate invasive cancer growth and treatment sensitivity. nih.govnih.gov

Ex vivo studies using patient-derived tumor organoids (PDTOs) from colon cancer patients have demonstrated that Belinostat significantly reduces cell viability and downregulates stem cell and proliferation markers. nih.govrcsi.com Precision-cut tissue slices (PCTS) are another ex vivo model that maintains the multiple cell types of an organ in their normal matrix environment, providing advantages for drug screening. bmrat.org These models have been successfully used to test the efficacy of various compounds and could be a promising platform for personalized treatment screening. ijbs.combmrat.org

Primary Cell Line Investigations of Belinostat Biological Impact

Investigations using primary cells have provided further insights into the biological impact of Belinostat. In peripheral blood mononuclear cells (PBMCs), Belinostat treatment led to an accumulation of acetylated histones H3 and H4. southcarolinablues.com Studies on MCF-7 breast cancer stem cells (CSCs) have shown that Belinostat can cause a decrease in the amount of MCF-7 CD44+/CD24- stem cells. nih.gov This effect is thought to be mediated by the suppression of self-renewal pathways and a significant decrease in the expression of stem cell markers SOX-2 and OCT-4. nih.gov

Microbiological System Interactions with Belinostat

The interaction of Belinostat with microbiological systems has been primarily studied in the context of its metabolism. In vitro studies using human liver microsomes have been crucial in understanding its metabolic fate. nih.govrcsi.com Belinostat is primarily metabolized by the UGT1A1 enzyme, leading to the formation of belinostat glucuronide, a metabolite with weak or no cytotoxicity. nih.gov This rapid glucuronidation is a key factor in the metabolic inactivation of the drug. nih.gov

Further in vitro studies have shown that Belinostat and its metabolites can inhibit the metabolic activities of CYP2C8 and CYP2C9. fda.gov However, co-administration with warfarin, a CYP2C9 substrate, did not result in increased exposure to warfarin. fda.gov Belinostat also undergoes metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes. fda.gov The N-acetyltransferase 2 (NAT2) enzyme has also been identified as being involved in the metabolism of some HDAC inhibitors, with the rapid acetylator status potentially increasing the cytotoxicity of these agents. epistem.co.uk

Computational and Theoretical Studies of Unii C83x2n3s59

Molecular Docking and Dynamics Simulations of Venetoclax Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between small molecules and their biological targets at an atomic level. nih.govdovepress.com In the context of Venetoclax, these methods have been crucial for elucidating its binding mechanism to the hydrophobic groove of the Bcl-2 protein. researchgate.net

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a receptor. For Venetoclax, these simulations have consistently shown its high affinity for the BH3 binding groove of Bcl-2, a region critical for its pro-survival function. researchgate.netresearchgate.net The development of Venetoclax itself involved optimizing these binding interactions through in-silico docking studies. researchgate.net Research has extended this approach to design new analogues of Venetoclax, with docking studies used to estimate binding energies and identify derivatives with potentially improved performance. nih.gov For instance, one study designed new derivatives and performed molecular docking to determine their binding states, identifying an analogue, VNT-12, with a superior binding energy of -12.15 kcal/mol compared to the parent compound. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of molecular systems over time, allowing for the analysis of conformational changes and the stability of protein-ligand complexes. georgetown.edumdpi.comnih.gov Simulations of the Venetoclax-Bcl-2 complex have been used to understand the stability of the interaction and to explore how mutations in Bcl-2 might confer resistance by altering the binding site. georgetown.edu Furthermore, MD simulations are employed to validate the findings of docking studies. Promising analogues identified through docking are subjected to MD simulations to assess the stability of their complex with Bcl-2. nih.gov Studies have shown that newly designed ligands can exhibit better performance in inhibiting the Bcl-2 protein compared to Venetoclax during these simulations. nih.gov For example, two Venetoclax analogues, PubChem-873-158-83 and PubChem-148-422-478, demonstrated greater calculated binding affinities (−69.1 and −62.4 kcal/mol, respectively) compared to Venetoclax (−51.2 kcal/mol) over 100 ns MD simulations. nih.gov

Below is an interactive data table summarizing the binding energies from a molecular docking study of Venetoclax and its analogues.

| Compound | Binding Energy (kcal/mol) |

| Venetoclax (Reference) | -9.10 |

| VNT-12 | -12.15 |

| PubChem-873-158-83 | -69.1 (ΔGbinding from MD) |

| PubChem-148-422-478 | -62.4 (ΔGbinding from MD) |

| Binding energies are indicative of the affinity between the compound and the Bcl-2 protein. A more negative value suggests a stronger interaction. Data sourced from multiple computational studies. nih.govresearchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Venetoclax Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively for Venetoclax analogues are not detailed in the provided results, the principles of this methodology are widely applied in the development of inhibitors for the Bcl-2 family of proteins. nih.gov

The process involves developing a model based on a set of molecules with known activities. For instance, a 3D-QSAR pharmacophore model was developed for a series of biarylacylsulfonamides that inhibit Bcl-xL, a protein closely related to Bcl-2. nih.gov Such a model identifies the key structural features—such as aromatic, negative charge, and hydrogen bond acceptor effects—that contribute to inhibitory potency. nih.gov This model can then be used to predict the activity of new, untested compounds.

For Venetoclax, a similar approach would involve:

Data Collection: Assembling a dataset of Venetoclax analogues with experimentally determined inhibitory concentrations (e.g., IC50) against Bcl-2.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

The resulting QSAR model would serve as a valuable tool for the virtual screening of large compound libraries to identify novel analogues with potentially higher potency and for guiding the rational design of new derivatives by prioritizing modifications that are predicted to enhance activity.

Density Functional Theory (DFT) Applications for Venetoclax Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely used to predict a variety of molecular properties, including reactivity, vibrational frequencies, and energies of chemical reactions. springerprofessional.de

For a complex molecule like Venetoclax, DFT can be applied to:

Analyze Electron Distribution: Determine the electron density distribution to identify regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby understanding its metabolic pathways and potential interactions.

Calculate Reactivity Descriptors: DFT allows for the calculation of conceptual DFT descriptors like chemical potential, hardness, and electrophilicity index. These descriptors help in quantifying the reactivity of Venetoclax and its analogues.

Model Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of chemical reactions involving Venetoclax, providing insights into its stability and degradation mechanisms.

Predict Spectroscopic Properties: The method can predict spectroscopic data, such as IR and Raman spectra, which can be compared with experimental data to confirm the molecular structure and conformation. researchgate.net The crystal structure of Venetoclax hydrate (B1144303) has been characterized, and DFT could be used to theoretically corroborate the observed intramolecular hydrogen bonding and other structural motifs. researchgate.netmdpi.com

While specific DFT studies on Venetoclax reactivity were not found in the search results, the application of DFT is a standard approach in computational drug design to understand and predict the chemical behavior of pharmaceutical compounds.

Cheminformatics and Data Mining for Venetoclax Related Structures

Cheminformatics and data mining involve the use of computational methods to analyze large datasets of chemical and biological information. These approaches are instrumental in drug discovery for tasks like virtual screening, library design, and identifying mechanisms of drug sensitivity and resistance.

In the context of Venetoclax, these techniques have been applied in several ways:

Virtual Screening: Cheminformatics tools are used to screen large virtual libraries of compounds to identify new potential Bcl-2 inhibitors based on the Venetoclax scaffold. For example, a library of 4,112 compounds was virtually screened against the Bcl-2 protein to find novel Venetoclax analogues. nih.gov

Analysis of Clinical and Genomic Data: Bioinformatics analyses are performed by mining databases that integrate genomic, transcriptomic, and clinical data from patients. One such study utilized the Beat AML database to correlate patient data with Venetoclax sensitivity. nih.gov This analysis revealed that patients with FLT3 mutations were more sensitive to the drug and that resistance was associated with the increased transcriptional activity of FOXM1 and STAT3. nih.gov

Structure-Based Searching: Public databases like PubChem are mined for structures similar to Venetoclax. These searches can identify compounds with shared structural features that may also exhibit activity against Bcl-2, providing starting points for new drug discovery projects.

The table below presents findings from a bioinformatics study on Venetoclax sensitivity.

| Genetic Marker / Pathway | Association with Venetoclax | Finding |

| FLT3 Mutation | Sensitivity | Patients with FLT3 mutations exhibit greater sensitivity. |

| FLT3 Signaling Pathway | Mechanism of Action | Venetoclax inhibits the FLT3-related signaling pathway. |

| FOXM1 Transcription Factor | Resistance | Increased transcriptional activity is associated with resistance. |

| STAT3 Transcription Factor | Resistance | Increased transcriptional activity is associated with resistance. |

| Data derived from a bioinformatics analysis of the Beat AML database. nih.gov |

De Novo Design Principles Guided by Venetoclax Scaffolds

De novo drug design aims to create novel molecules with desired biological activities from scratch, often using computational algorithms. semanticscholar.org The core chemical structure, or scaffold, of a known active molecule like Venetoclax serves as an excellent starting point for these design principles.

The process typically involves two main strategies:

Scaffold Hopping: Replacing the core scaffold of Venetoclax with a different, structurally novel moiety while retaining the key pharmacophoric features responsible for binding to Bcl-2. This can lead to compounds with new intellectual property and potentially different physicochemical properties.

Scaffold Decoration: Keeping the core Venetoclax scaffold intact and using computational algorithms to add or modify substituents in a way that optimizes interactions with the target protein.

Modern de novo design frameworks often couple deep generative models with reinforcement learning (RL) to generate molecules tailored to a specific protein pocket. arxiv.orgopenreview.net In such a framework, the Venetoclax scaffold could be used as a starting point. The RL agent would then learn to "grow" a molecule atom by atom from this scaffold within the 3D structure of the Bcl-2 binding pocket. The agent is guided by a reward function that optimizes for multiple objectives simultaneously, such as binding affinity, potency, and synthetic accessibility. arxiv.orgopenreview.net This approach allows for the efficient exploration of chemical space to design novel, potent, and synthesizable Bcl-2 inhibitors based on the proven foundation of the Venetoclax structure.

Table of Mentioned Compounds

| UNII | Common Name / Identifier |

| C83X2N3S59 | Venetoclax |

| N/A | VNT-12 |

| N/A | PubChem-873-158-83 |

| N/A | PubChem-148-422-478 |

Advanced Analytical Characterization Techniques for Unii C83x2n3s59 in Research Contexts

Chromatographic Methodologies for Quantification and Purity Assessment of Unii-C83X2N3S59

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the quantification and purity assessment of this compound. globalresearchonline.nettandfonline.com These methods offer high resolution, sensitivity, and reproducibility, making them ideal for analyzing the compound in bulk substances, pharmaceutical formulations, and biological matrices. globalresearchonline.nettandfonline.com

Reverse-phase HPLC (RP-HPLC) is a commonly reported method for determining this compound and its process-related impurities. globalresearchonline.netscirp.org A typical RP-HPLC method might utilize a C18 column, which separates compounds based on their hydrophobicity. globalresearchonline.netscirp.org The use of core-shell columns, such as Ascentis Express® C18, can provide UPLC-like performance on conventional HPLC systems, offering shorter run times and improved resolution. scirp.org Detection is often carried out using a photodiode array (PDA) or UV detector, typically at a wavelength of around 280 nm where this compound and its impurities exhibit good absorbance. globalresearchonline.net

For higher throughput and sensitivity, UHPLC systems coupled with tandem mass spectrometry (UHPLC-MS/MS) are frequently employed. nih.gov These methods allow for rapid analysis, often with run times as short as 3 minutes, and can achieve very low limits of quantification (LLOQ), making them suitable for pharmacokinetic studies. nih.govnih.gov The separation is typically achieved on columns like the Acquity UPLC HSS T3 using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

Method validation is a critical aspect of chromatographic analysis, ensuring the reliability of the results. Validation parameters typically include linearity, precision, accuracy, specificity, and robustness, as per regulatory guidelines. globalresearchonline.netscirp.org

Table 1: Examples of Chromatographic Conditions for this compound Analysis

| Parameter | Method 1: RP-HPLC scirp.org | Method 2: UHPLC-MS/MS nih.gov | Method 3: UPLC-MS/MS nih.gov |

| Column | Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µm) | Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) | Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm) |

| Mobile Phase | A: Phosphate bufferB: Acetonitrile | A: Water with 0.1% formic acidB: Acetonitrile | A: 2.5 mM ammonium formate (B1220265) (pH 3.0)B: 100% methanol with 0.1% formic acid |

| Elution | Gradient | Linear Gradient | Gradient |

| Flow Rate | Not specified | 0.6 mL/min | 0.35 mL/min |

| Detection | Photodiode Array (PDA) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

| Run Time | 40 min | 3.0 min | 3.0 min |

| LLOQ | Not specified for parent compound | 5 nmol/L | 1 ng/mL |

Mass Spectrometry Techniques for this compound Metabolite Identification and Quantification (non-clinical)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the definitive technique for identifying and quantifying metabolites of this compound in non-clinical studies. tandfonline.comtandfonline.comrrml.ro This technology offers unparalleled sensitivity and selectivity, which is essential for detecting the low concentrations of metabolites typically found in biological matrices like plasma and urine. tandfonline.comtandfonline.comresearchgate.net

In non-clinical research, LC-MS/MS is used to profile the metabolic fate of this compound. Studies have identified several metabolites, with O-desmethyl this compound sulfate (B86663) being a major circulating metabolite in humans. fda.gov Other metabolites, such as O-desmethyl this compound and hydroxylated forms, have also been produced in vitro using human liver microsomes. fda.gov

The analytical process involves chromatographic separation of the parent compound and its metabolites, followed by detection using a mass spectrometer. rrml.ro Electrospray ionization (ESI) in the positive mode is commonly used for this compound and its metabolites. rrml.roakjournals.com Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound). rrml.roresearchgate.net This approach ensures high specificity and accuracy. rrml.ro High-resolution mass spectrometry (HRMS) can also be employed, allowing for full-scan data acquisition which aids in the retrospective identification of unknown metabolites. mdpi.comnih.gov

Table 2: Key Mass Spectrometry Parameters for this compound and Metabolite Analysis

| Parameter | This compound | Major Metabolite (BMS-730823) |

| Ionization Mode | ESI Positive rrml.roakjournals.com | ESI Negative tandfonline.comtandfonline.com |

| Precursor Ion (m/z) | 460.2 rrml.ro | 538.0 tandfonline.comtandfonline.com |

| Product Ion (m/z) | 443.2 akjournals.com or 417.2 rrml.ro | 442.0 tandfonline.comtandfonline.com |

| Typical LLOQ | 1.00 ng/mL tandfonline.comnih.gov | 5.00 ng/mL tandfonline.comnih.gov |

Spectroscopic Approaches for Probing this compound Interactions with Biomolecules

Spectroscopic techniques are invaluable for investigating the non-covalent interactions between this compound and its primary biological target, Factor Xa (FXa), as well as other biomolecules like serum albumins. tandfonline.comrsc.org These methods provide insights into binding mechanisms, affinity, and conformational changes upon complex formation.

Fluorescence spectroscopy is a powerful tool used to study these interactions. rsc.org For instance, the binding of this compound to human serum albumin (HSA) has been investigated by monitoring the quenching of HSA's intrinsic tryptophan fluorescence. rsc.orgresearchgate.net Such studies can determine binding constants and suggest the type of quenching mechanism (static or dynamic), indicating whether a stable complex is formed. rsc.org Research has shown that the interaction between this compound and HSA involves a static quenching process, with hydrogen bonding and van der Waals forces playing significant roles. rsc.org

Circular Dichroism (CD) spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding. Studies on the this compound-HSA complex have used CD to show that the binding of the compound induces minimal changes to the local conformation of the protein. rsc.org

Stopped-flow fluorescence and absorbance techniques have been employed to measure the microscopic rate constants of this compound binding to both free FXa and the prothrombinase complex. tandfonline.com These kinetic studies provide detailed information on the association and dissociation rates, revealing a rapid onset of inhibition. tandfonline.comnih.gov

X-ray Crystallography and NMR Spectroscopy for Complex Structural Elucidation of this compound Bound States

Determining the three-dimensional structure of this compound when bound to its target provides a precise, atomic-level understanding of its mechanism of action.

X-ray crystallography has been successfully used to solve the crystal structure of this compound in complex with human Factor Xa. nih.govrcsb.orgresearchgate.net The structure, available in the Protein Data Bank (PDB entry 2P16), reveals in detail how the inhibitor binds within the active site of the enzyme. nih.govrcsb.org The molecule adopts a curved shape, with its 4-methoxyphenyl (B3050149) group fitting into the S1 subsite pocket and the phenylpiperidinone group occupying the S4 binding pocket. nih.gov This structural information highlights key hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues (e.g., Trp215, Gln192, Tyr99, Phe174) of FXa, which are crucial for its high-affinity and selective inhibition. nih.gov

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamic aspects of ligand-protein interactions in solution. fda.gov Predicted ¹³C and ¹H NMR spectra for this compound and its metabolites are available in databases and can serve as a reference for experimental studies. drugbank.comresearchgate.nethmdb.ca Although specific NMR studies detailing the bound state of this compound with FXa are less common in the public literature than crystallographic data, NMR remains a powerful technique for studying the structure and dynamics of such complexes. fda.gov

Table 3: Crystallographic Data for this compound-Factor Xa Complex

| Parameter | Value | Reference |

| PDB ID | 2P16 | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.30 Å | rcsb.org |

| Key Interacting Residues | Trp215, Gly216, Gln192, Asp189, Tyr228, Tyr99, Phe174 | nih.gov |

| Binding Pockets | S1 and S4 | nih.gov |

Development of Biosensors and Advanced Detection Systems for this compound

While chromatographic methods are the gold standard, there is growing research into the development of biosensors and other advanced detection systems for rapid, cost-effective, and potentially point-of-care quantification of this compound. nih.govrsc.orgmdpi.com

Electrochemical sensors are a major focus of this research. researchgate.net One approach involves modifying a glassy carbon electrode with nanomaterials, such as graphene oxide aerogels and Bi₂Fe₄O₉ particles, to create a sensor that can detect this compound in plasma samples. nih.govrsc.orgresearchgate.net These sensors often work ratiometrically, measuring the change in the electrochemical signal of a redox probe (like K₃[Fe(CN)₆]/K₄[Fe(CN)₆]) upon the binding of this compound to the electrode surface. nih.govmdpi.com Such sensors have demonstrated a wide linear range (e.g., 10 ng/mL to 10 µg/mL) and can quantify the compound directly in unprocessed plasma. nih.govrsc.org

Aptamer-based biosensors (aptasensors) represent another promising avenue. researchgate.netresearchgate.net Aptamers are short, single-stranded DNA or RNA molecules selected in vitro to bind to specific targets with high affinity and selectivity. researchgate.net Researchers have successfully selected DNA aptamers that bind specifically to this compound. researchgate.net These biorecognition elements can then be integrated into electrochemical platforms to create highly sensitive and selective aptasensors for measuring the compound's concentration in biological samples. researchgate.netresearchgate.net

Table 4: Mentioned Compound Names

| UNII Identifier | Common Name |

| This compound | Apixaban (B1684502) |

| - | O-desmethyl apixaban |

| - | O-desmethyl apixaban sulfate |

| - | BMS-730823 |

| - | Rivaroxaban |

| - | Edoxaban |

| - | Dabigatran |

| - | Warfarin |

| - | Heparin |

| - | Aspirin |

| - | Atorvastatin |

| - | Carbamazepine |

| - | Diazepam |

| - | Andexanet alfa |

| - | Adenine |

Biomolecular Interactions and Pathway Modulation by Unii C83x2n3s59

Protein-Ligand Interactions of Unii-C83X2N3S59

The biological activity of Toremifene is largely dictated by its interactions with a range of proteins, most notably the estrogen receptor, as well as plasma proteins and other signaling molecules.

Estrogen Receptor (ER) Binding: The primary mechanism of Toremifene involves its direct binding to estrogen receptors. drugbank.comwebmd.com It competes with estradiol (B170435) for these binding sites, and its effect can be either antiestrogenic or estrogenic depending on the specific tissue, species, and duration of treatment. drugbank.comeuropa.eu In breast tissue, it predominantly acts as an estrogen antagonist, blocking the growth-stimulatory signals of estrogen, which is the principal basis for its antitumor effect in estrogen receptor-positive breast cancer. drugbank.comcancerquest.org

Plasma and Serum Protein Binding: Toremifene is extensively bound to proteins in the blood. Studies show that over 99% of the compound is bound to plasma proteins. nih.gov This high degree of protein binding can influence its distribution and availability in the body. nih.gov Specifically, Toremifene primarily binds to albumin (approximately 92%), with smaller amounts binding to α1-acid glycoprotein (B1211001) (2%) and β1-globulin (6%). drugbank.com The major metabolite, N-demethyltoremifene, exhibits even more extensive binding to plasma proteins, at over 99.9%. europa.eu

Other Protein Interactions: Beyond the estrogen receptor, Toremifene has been shown to interact with other key cellular proteins. It can modulate the activity of the transcription factor NF-kappa-B by decreasing its DNA-binding activity and inhibiting the transcription it mediates. drugbank.com A computational docking study also explored its binding potential with various breast cancer-related receptors, identifying specific interactions. dergipark.org.tr

| Protein Target | Interaction Type | Key Findings | References |

|---|---|---|---|

| Estrogen Receptor (ER) | Competitive Antagonist/Agonist | Competes with estradiol, blocking estrogen-induced growth signals in breast tissue. | drugbank.comeuropa.eucancerquest.org |

| Serum Albumin | Non-covalent Binding | Toremifene is ~92% bound to albumin in serum. | drugbank.com |

| α1-acid glycoprotein | Non-covalent Binding | Approximately 2% of serum Toremifene is bound to this protein. | drugbank.com |

| β1-globulin | Non-covalent Binding | Approximately 6% of serum Toremifene is bound to this protein. | drugbank.com |

| NF-kappa-B | Modulation of Activity | Decreases DNA-binding activity and inhibits mediated transcription. | drugbank.com |

Nucleic Acid Interactions and Conformational Changes Induced by this compound

Toremifene's interactions are not limited to proteins; it also affects nucleic acids, primarily DNA, both directly and indirectly.

DNA Adduct Formation: Research has shown that Toremifene and its metabolites can form adducts with DNA. One study detected low levels of DNA adducts in cultured human lymphocytes treated with Toremifene, though these were not found at lower concentrations. nih.gov In vitro studies using rat and human microsomes also demonstrated that Toremifene could mediate the formation of DNA adducts. nih.gov A separate study characterized the specific adducts formed by a metabolite, α-hydroxytoremifene, which covalently binds to the N2 position of deoxyguanosine in DNA. nih.gov However, the level of hepatic DNA adduct formation in rats administered Toremifene was found to be very low, significantly lower than that observed with tamoxifen. nih.gov A metabolite, 4-hydroxy-N-desmethyltoremifene, was also found to form DNA adducts in vitro, a process that was enhanced by UV irradiation. escholarship.org

Indirect DNA Interaction: By binding to the estrogen receptor, Toremifene indirectly inhibits estrogen-induced DNA synthesis and subsequent cell replication, a key aspect of its therapeutic effect. europa.eu This action is a downstream consequence of its protein-ligand interaction rather than a direct binding event with the DNA replication machinery.

| Interaction Type | System/Context | Key Findings | References |

|---|---|---|---|

| DNA Adduct Formation | Cultured Human Lymphocytes | Low levels of adducts detected at a concentration of 100 µg/mL. | nih.gov |

| DNA Adduct Formation | Human and Rat Liver Microsomes (in vitro) | Low levels of microsome-mediated DNA adducts were detected. | nih.gov |

| DNA Adduct Formation | Rat Liver (in vivo) | DNA adducts were not detected in rats treated with Toremifene itself, but were found at low levels in rats given the metabolite α-hydroxytoremifene. | nih.gov |

| Inhibition of DNA Synthesis | Estrogen-stimulated cells | Indirectly inhibits DNA synthesis by blocking estrogen receptor signaling. | europa.eu |

Lipid Bilayer Interactions and Membrane Permeability of this compound

Toremifene can interact with and alter the properties of lipid bilayers, which is a facet of its biological activity that is independent of its estrogen receptor-mediated effects. These interactions can influence membrane permeability and the function of membrane-associated proteins.

Research on bone cells has revealed that Toremifene can directly interact with the plasma membrane. oncologynewscentral.com This interaction can render the membrane permeable to protons, leading to alterations in intracellular pH. At higher concentrations, this effect can result in a loss of cell viability and lysis. escholarship.org This ionophoric effect suggests a mechanism of action that does not rely on the estrogen receptor. escholarship.org

Furthermore, studies on various cell types and artificial membranes indicate that Toremifene's interaction with the lipid environment is a crucial aspect of its function. The properties of the lipid bilayer can influence how the compound affects membrane-embedded enzymes. nih.gov The presence of certain lipids, such as cholesterol, can alter how drugs are positioned within the membrane, potentially modulating their activity. mdpi.com

| Interaction Type | Membrane/Cell Type | Effect | References |

|---|---|---|---|

| Direct Plasma Membrane Interaction | Rat Osteoclasts and Osteoblasts | Induces proton leakage (ionophoric effect), altering intracellular pH and causing membrane depolarization. | escholarship.org |

| Membrane Permeabilization | Bacterial Membranes (e.g., P. gingivalis) | Damages and increases the permeability of both outer and inner bacterial membranes. | nih.gov |

Metabolic Pathway Interventions by this compound

Toremifene influences and is influenced by several metabolic pathways, most notably its own biotransformation via cytochrome P450 enzymes and its effects on lipid metabolism.

Metabolism of Toremifene: Toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme. europa.eunih.goveuropa.eunih.gov The main metabolic reaction is N-demethylation, which produces the major metabolite N-demethyltoremifene. europa.eueuropa.eu Other identified metabolites include 4-hydroxytoremifene (B1666333) and (deaminohydroxy)toremifene. europa.eu A comprehensive study identified a total of 20 metabolites formed through various pathways, including hydroxylation, dihydroxylation, reduction, methylation, and dehalogenation. csic.es Because CYP3A4 is the primary enzyme responsible for its breakdown, other drugs that induce or inhibit this enzyme can significantly alter Toremifene's metabolism and plasma concentrations. oncologynewscentral.comeuropa.eu

Intervention in Endocrine Pathways: As a direct consequence of its interaction with the estrogen receptor, Toremifene intervenes in endocrine signaling pathways. It has been shown to decrease serum levels of gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), demonstrating an estrogenic effect in this context. oncologynewscentral.com

| Pathway | Mechanism/Effect | Key Enzymes/Molecules | References |

|---|---|---|---|

| Drug Metabolism | Biotransformation in the liver via oxidation reactions. | Cytochrome P450 3A4 (CYP3A4) | europa.eunih.goveuropa.eunih.gov |

| Lipid Metabolism | Modulation of serum lipid levels. | Total Cholesterol, LDL, HDL, Triglycerides | europa.eunih.govnih.govnih.gov |

| Endocrine Signaling | Decreases serum gonadotropin concentrations. | Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH) | oncologynewscentral.com |

Emerging Research Applications of Unii C83x2n3s59

Unii-C83X2N3S59 as a Probe for Biological Pathway Dissection

The investigation of Desthienylethyl Rotigotine Sulfate (B86663) is instrumental in dissecting the metabolic and pharmacodynamic pathways of Rotigotine. As a primary metabolite, its formation and activity provide critical insights into the biotransformation of the parent drug.

Rotigotine itself is a potent agonist at dopamine (B1211576) D1, D2, and D3 receptors, and to a lesser extent at D4 and D5 receptors. nih.govwikipedia.org Its therapeutic effects are attributed to the stimulation of these receptors in the brain. cda-amc.ca The metabolic pathway of Rotigotine is complex, involving N-dealkylation and conjugation. uspharmacist.com Desthienylethyl Rotigotine Sulfate is formed through the N-dealkylation of Rotigotine, followed by sulfation. uspharmacist.comresearchgate.net

Studying the formation of Desthienylethyl Rotigotine Sulfate helps researchers understand the role of specific enzymes, such as cytochrome P450 isoforms, in the metabolism of Rotigotine. uspharmacist.com This knowledge is vital for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Furthermore, the characterization of the receptor binding profile of Rotigotine and its metabolites allows for a deeper understanding of the dopaminergic system. Research has shown that Rotigotine has a high affinity for D3 receptors, which is a key aspect of its pharmacological profile. nih.govresearchgate.net By comparing the activity of the parent drug to its metabolites, researchers can dissect the specific contributions of different chemical moieties to receptor activation and signaling.

Table 1: Receptor Binding Affinities of Rotigotine

| Receptor Subtype | Affinity (Ki in nM) |

| Dopamine D3 | 0.71 |

| Dopamine D2 | 13.5 |

| Dopamine D1 | - |

| Dopamine D4.2 | 3.9 |

| Dopamine D4.7 | 5.9 |

| Dopamine D5 | 5.4 |

| 5-HT1A | 8.6 |

| Alpha2B | 27 |

Source: Adapted from research findings. researchgate.net

Potential for this compound in Material Science Research

While direct research on Desthienylethyl Rotigotine Sulfate in material science is limited, studies on its parent compound, Rotigotine, have revealed interesting applications, particularly in the development of drug delivery systems. One of the challenges with Rotigotine is its tendency to crystallize, which can affect the efficacy of transdermal patches. researchgate.net

A recent study explored the use of various polymers as crystal inhibitors to enhance the stability of Rotigotine patches. mdpi.com The research investigated the effectiveness of Poloxamer 188, Soluplus, and TPGS in preventing the crystallization of Rotigotine at different drug loadings. mdpi.com Through scanning electron microscopy (SEM) and X-ray diffraction (XRD) analysis, it was found that Soluplus and a combination of Soluplus-TPGS were effective in inhibiting crystallization for at least 90 days at high drug concentrations. mdpi.com

Molecular docking analysis suggested that the strong hydrogen bonds formed between Soluplus and Rotigotine were key to preventing recrystallization. mdpi.com These findings are significant for the material science aspect of pharmaceutical formulation, demonstrating how polymer science can be applied to improve the stability and performance of drug delivery systems.

Table 2: Polymer-Based Inhibition of Rotigotine Crystallization

| Polymer | Drug Loading (w/w) | Crystallization after 90 days |

| Poloxamer 188 | 80% | Observed |

| Soluplus | 80% | Not Observed |

| Soluplus-TPGS | 80% | Not Observed |

Source: Adapted from research findings. mdpi.com

The principles discovered in this research on Rotigotine could potentially be applied to its metabolites like Desthienylethyl Rotigotine Sulfate, should there be a future therapeutic interest in their direct administration.

This compound in Agricultural and Environmental Sciences (non-toxicological/safety)

The environmental fate of pharmaceuticals is a growing area of concern in agricultural and environmental sciences. Research into the environmental risk of Rotigotine, marketed as Neupro®, provides valuable data in this domain. An environmental risk assessment has shown that Rotigotine is unlikely to pose a significant risk to the aquatic environment. ucb.com

Key findings from the environmental risk assessment of Rotigotine include:

Biodegradability: Rotigotine is not readily biodegradable. ucb.com

Bioaccumulation: The potential for Rotigotine to bioaccumulate is low. ucb.comfass.se

Degradation in Soil: It is rapidly degraded in soil under aerobic conditions. ucb.com

Table 3: Environmental Fate of Rotigotine

| Environmental Parameter | Finding |

| Ready Biodegradability | Did not pass the ready degradation test |

| Bioaccumulation Potential | Low (log P < 4) |

| Aerobic Degradation in Soil | Rapid |

| Aerobic Dissipation in Water (DT50) | 2-3 days |

Source: Adapted from environmental risk assessment data. ucb.comfass.se

Bio-Inspired Engineering Applications Derived from this compound Research

While direct bio-inspired engineering applications derived specifically from research on Desthienylethyl Rotigotine Sulfate have not been identified, the broader field of research into Rotigotine and its delivery mechanisms offers potential for such innovations. The development of the Rotigotine transdermal patch itself is a form of bio-inspired engineering, mimicking the body's own continuous physiological processes to deliver a steady dose of medication. science.gov

The challenges encountered with the Rotigotine patch, such as skin irritation and crystallization, have spurred further research into more advanced and biocompatible drug delivery systems. mdpi.comnih.gov This research aligns with the principles of bio-inspired design, which seeks to emulate natural systems to solve complex problems.

For instance, research into novel transdermal delivery platforms for Rotigotine aims to improve bioavailability and adhesion properties, drawing inspiration from biological adhesion mechanisms. bionxt.com The development of microspheres for controlled release of Rotigotine is another area where bio-inspired principles could be applied to create more effective and targeted drug delivery vehicles. nih.gov

Future bio-inspired engineering applications could involve the design of "smart" drug delivery systems that respond to physiological cues to release Rotigotine or its metabolites. For example, a delivery system could be engineered to release the drug in response to specific biomarkers associated with the "off" periods in Parkinson's disease, thereby providing a more personalized and effective treatment. While still in the realm of future possibilities, the ongoing research into the pharmacology and delivery of Rotigotine and its metabolites like Desthienylethyl Rotigotine Sulfate lays the scientific groundwork for such bio-inspired innovations.

Compound Names Mentioned in this Article

| UNII | Common Name |

| C83X2N3S59 | Desthienylethyl Rotigotine Sulfate |

| 87T4T8BO2E | Rotigotine |

| - | Poloxamer 188 |

| - | Soluplus |

| - | TPGS (D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate) |

Future Research Directions and Collaborative Opportunities for Unii C83x2n3s59

Interdisciplinary Approaches for Unii-C83X2N3S59 Research

The complexity of this compound necessitates a research approach that transcends traditional disciplinary boundaries. An interdisciplinary strategy, integrating expertise from various scientific fields, will be crucial for a comprehensive understanding of its properties and potential. uni.edu Leading scientists and government agencies assert that the exchange of ideas between different disciplines can lead to significant scientific breakthroughs. uni.edu

Key collaborations would involve:

Computational Chemistry and Organic Synthesis: High-throughput screening and computational modeling can predict the reactivity and potential derivatives of this compound. These in-silico findings can then guide more efficient and targeted synthetic efforts in the laboratory.

Materials Science and Analytical Chemistry: The potential for this compound to form novel polymers or act as a component in advanced materials requires the expertise of materials scientists. Concurrently, advanced analytical techniques will be needed to characterize the structural and functional properties of these new materials.

Biochemistry and Toxicology: To explore potential biomedical applications, collaboration with biochemists and toxicologists is paramount. These partnerships will be essential to study the interaction of this compound with biological systems and to establish a preliminary understanding of its biocompatibility. The concept of "collaboratories" can facilitate such interdisciplinary and international research by virtually eliminating the distance between laboratories. nih.gov

Fostering such interdisciplinary work can be achieved through joint research grants, dedicated symposia, and the establishment of interdisciplinary research centers. neu.edu.truni.luuni-goettingen.de These platforms encourage the cross-pollination of ideas and methodologies, which is vital for innovative research. uni.edu

Scaling Up Synthesis and Characterization Methods for this compound

Transitioning the synthesis of this compound from a laboratory-scale curiosity to a readily available research compound is a critical next step. The process of scaling up a chemical synthesis is not merely about increasing the quantities of reactants; it involves a multidisciplinary team of chemists, chemical engineers, and analytical chemists to ensure a safe, efficient, and reproducible process. labmanager.com

Challenges in scaling up the synthesis of this compound may include:

Reaction Energetics: Laboratory-scale reactions can often dissipate heat easily, a factor that becomes a significant challenge in large-scale reactors where heat transfer is less efficient. labmanager.com

Reagent Availability and Cost: The economic viability of a large-scale synthesis depends on the cost and availability of starting materials. Research into alternative, more cost-effective synthetic routes may be necessary.

Process Optimization: Achieving high yields and purity on a large scale requires careful optimization of reaction conditions, such as temperature, pressure, and reaction time. selvita.com

To address these challenges, a dedicated scale-up team would focus on process development and optimization. selvita.com This includes exploring continuous flow chemistry as a potentially safer and more efficient alternative to traditional batch processing.

Similarly, characterization methods must be adapted for larger-scale production. High-throughput analytical techniques will be necessary to ensure consistent quality control of the synthesized this compound.

Identification of Novel Research Avenues for this compound

While initial research has likely focused on the fundamental properties of this compound, a systematic exploration of novel research avenues is needed to uncover its full application potential. A "horizon scanning" approach, which involves considering a wide variety of issues that may not be immediately apparent, can be beneficial in identifying disruptive or impactful future applications. setac.org

Potential underexplored areas of research include:

Catalysis: Investigating the potential of this compound and its derivatives to act as catalysts in organic or inorganic reactions.

Organic Electronics: Exploring its electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Chemical Sensing: Developing sensors based on this compound for the detection of specific analytes, leveraging its unique chemical structure for selective binding.

A "systems thinking" approach, considering the entire lifecycle and potential impacts, can help in prioritizing these research avenues. setac.org

Global Collaboration Frameworks for this compound Research

The scientific challenges and opportunities presented by this compound are best addressed through a global collaborative effort. International cooperation in science fosters the sharing of knowledge, expertise, and resources, ultimately accelerating progress. rsc.orgoup.com

Establishing global collaboration frameworks for this compound research could involve:

International Research Consortia: Forming a consortium of leading research groups from different countries to pool resources and expertise. Such consortia have proven effective in advancing specialized scientific fields. rsc.org

Data Sharing Platforms: Creating an open-access database for sharing research findings, spectroscopic data, and synthetic protocols related to this compound. This promotes transparency and avoids duplication of effort.

Researcher Exchange Programs: Facilitating the mobility of researchers, especially early-career scientists, between collaborating institutions to foster skill development and strengthen international networks. rsc.org

EU Framework Programmes like Horizon 2020 have demonstrated the value of such international collaborations in advancing science. rsc.org Similar models could be adopted to create a vibrant and interconnected global research community focused on this compound.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing UNII-C83X2N3N59 in a reproducible manner?

- Methodological Answer :

- Synthesis : Document reaction conditions (temperature, solvent purity, catalyst ratios) with precise stoichiometric measurements. Use standardized protocols for purification (e.g., column chromatography, recrystallization) and validate yields via mass balance calculations .

- Characterization : Employ a combination of NMR (¹H/¹³C), HPLC for purity assessment (>95%), and elemental analysis. For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm structural identity .

- Reproducibility : Provide raw spectral data in supplementary materials and cross-reference with established databases (e.g., PubChem, ChemSpider) .

Q. How can researchers ensure data integrity when analyzing UNII-C83X2N3S59’s physicochemical properties?

- Methodological Answer :

- Use triplicate measurements for key parameters (e.g., solubility, logP) and apply statistical tests (e.g., ANOVA) to assess variability.

- Calibrate instruments (e.g., DSC for melting point, UV-Vis for absorbance) against certified reference materials.

- Report confidence intervals and outliers transparently, following IUPAC guidelines for data reporting .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved across independent studies?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental variables (e.g., cell lines, assay protocols, compound stability in buffer). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Pool raw data from multiple studies using standardized normalization (e.g., Z-score transformation) and apply mixed-effects models to account for inter-study heterogeneity .

- Validation : Replicate key experiments under controlled conditions, incorporating orthogonal assays (e.g., SPR alongside cell-based assays) .

Q. What strategies optimize the structure-activity relationship (SAR) analysis of this compound derivatives?

- Methodological Answer :

- Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions. Validate with mutagenesis studies on key residues .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

- Synthetic Feasibility : Balance SAR exploration with synthetic accessibility using retrosynthetic tools (e.g., Synthia) to avoid impractical routes .

Q. How can researchers integrate this compound’s mechanistic data with broader biological pathways?

- Methodological Answer :

- Pathway Enrichment Analysis : Upload omics data (e.g., RNA-seq, proteomics) to platforms like STRING or KEGG to identify overrepresented pathways. Cross-validate with CRISPR-Cas9 knockout models .

- Dynamic Modeling : Construct ordinary differential equation (ODE) models to simulate dose-dependent effects on pathway flux, using tools like COPASI .

- Contradiction Management : Flag inconsistencies between in vitro and in vivo results using contradiction matrices, and design bridging studies (e.g., PK/PD modeling) .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s understudied applications?

- Answer :

- PICO Framework : Define Population (e.g., specific cell type), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (e.g., apoptosis rate) .

- FINER Criteria : Ensure hypotheses are Feasible (resources available), Novel (no prior publication), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Q. How should researchers design blinded experiments to minimize bias in this compound studies?

- Answer :

- Randomization : Use block randomization for animal studies to balance weight/age across groups.

- Blinding : Assign compound labeling (e.g., "Sample A/B") to third-party technicians, and analyze data with blinded software (e.g., ImageJ macros) .

- Negative Controls : Include vehicle-only and scrambled compound analogs to isolate target-specific effects .

Data Presentation Standards

Q. What are the minimum data requirements for publishing this compound-related findings?

- Answer :

- Primary Data : Full spectral characterization, dose-response curves, and statistical summaries (mean ± SD, n ≥ 3).

- Supplementary Materials : Raw chromatograms, crystallographic CIF files, and computational input files (e.g., .pdb, .mol2) .

- Reproducibility Checklist : Adhere to ARRIVE guidelines for in vivo studies or MIAME standards for microarray data .

Critical Evaluation

Q. How can peer feedback improve the rigor of this compound research?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.